6-Acetyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing TFMP have been reported .Molecular Structure Analysis
The molecular structure of “6-Acetyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” includes a trifluoromethyl group and a pyridine moiety . These features are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridine (TFMP) derivatives have been explored in the context of organic synthesis . Protodeboronation of alkyl boronic esters, a valuable but underdeveloped transformation, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by its molecular structure, which includes a trifluoromethyl group and a pyridine moiety .Scientific Research Applications
- Application : This compound has been utilized in catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. The radical-based approach enables efficient removal of the boron group, allowing subsequent functionalization. Notably, this method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Applications include the synthesis of complex molecules like (−)-Δ8-THC and cholesterol, as well as the total synthesis of natural products such as δ-®-coniceine and indolizidine 209B .
- Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand. It serves as a chemical intermediate for various crop-protection agents. Researchers have explored diverse methods for synthesizing 2,3,5-DCTF, highlighting its importance in agriculture .
- Application : Poly(benzimidazole)s containing trifluoromethyl substituents, including our compound, have been investigated for use in HT-PEMFCs. These materials exhibit excellent proton conductivity and thermal stability, making them suitable for fuel cell applications .
Catalytic Protodeboronation
Crop Protection Intermediates
High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFC)
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-acetyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S/c1-9(25)24-6-5-12-13(8-24)28-17(14(12)15(22)26)23-16(27)10-3-2-4-11(7-10)18(19,20)21/h2-4,7H,5-6,8H2,1H3,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIYVFMOEVBVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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